4-Methyl-1-(2-pyrazinyl)-4-piperidinamine
Overview
Description
4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a chemical compound with a unique structure that includes a pyrazine ring and a piperidine ring
Mechanism of Action
Target of Action
The primary target of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, also known as oltipraz, is the Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress and the induction of phase II detoxifying enzymes.
Mode of Action
Oltipraz interacts with its targets by activating the Nrf2 signaling pathway . This activation leads to the induction of phase II enzymes, which are involved in the detoxification of carcinogens and reactive oxygen species. This interaction results in a protective effect against various carcinogens .
Biochemical Pathways
The compound affects the aflatoxin B1 metabolic pathway . It inhibits the phase 1 activation of aflatoxins and increases phase 2 conjugation of aflatoxin, yielding higher levels of aflatoxin-mercapturic acid . This alteration in the aflatoxin B1 metabolic pathway can contribute to protection against aflatoxin-induced hepatocarcinogenesis .
Result of Action
The molecular and cellular effects of oltipraz’s action include the inhibition of carcinogen-induced neoplasia . When administered prior to exposure to certain carcinogens, oltipraz has been shown to inhibit the occurrence of pulmonary adenomas and tumors of the forestomach in animal models .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine are not fully understood. It is known to interact with various enzymes and proteins. For instance, it has been shown to induce glutathione S-transferase (GST) activity in animals . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been studied for its capacity to inhibit carcinogen-induced neoplasia in female ICR/Ha mice . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It has been shown to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine typically involves the reaction of 2-chloropyrazine with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-pyrazinyl)-4-piperidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Pyrazinyl)-4-methyl-1,2-dithiole-3-thione (Oltipraz): Known for its chemoprotective properties.
2-(4-Methyl-1-piperazinyl)-4-[1-(2-pyrazinyl)-3-piperidinyl]-5-(4-pyridinyl)pyrimidine: Another compound with a similar structure but different biological activities.
Uniqueness
4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is unique due to its specific combination of a pyrazine ring and a piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-1-pyrazin-2-ylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-10(11)2-6-14(7-3-10)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMNSSUBWODQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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